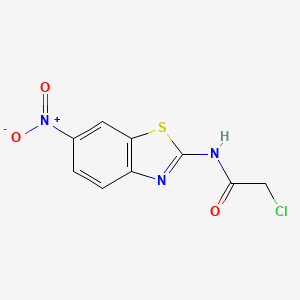

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C9H6ClN3O3S and a molecular weight of 271.68 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino-6-nitrobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom in the acetamide moiety undergoes nucleophilic displacement with various heterocyclic thiols and amines, forming biologically active derivatives.

Key Reactions:

-

Replacement with 1,2,4-triazole-3-thiol:

Reacted with 1H-1,2,4-triazole-3-thiol in DMF under reflux (4–6 hrs) using NaOH as a base, yielding 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives. This method achieved yields of 68–82% depending on the substituent . -

Substitution with imidazole derivatives:

Treatment with imidazole in acetone at 50–60°C for 3 hrs produced imidazole-substituted analogs with 74% efficiency .

Table 1: Substitution Reaction Conditions and Yields

| Nucleophile | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| 1,2,4-Triazole-3-thiol | DMF | 110 (reflux) | 4–6 | 68–82 |

| Imidazole | Acetone | 50–60 | 3 | 74 |

Condensation Reactions

The compound participates in cyclocondensation with aldehydes to form thiazolidinone derivatives, a reaction facilitated by its acetamide functionality.

Example Synthesis:

-

Formation of 4-thiazolidinones:

Reacted with benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) in acetic acid/sodium acetate at 80°C for 8–10 hrs, yielding 5-arylidene-4-thiazolidinones. Substituted benzaldehydes showed varied reactivity, with electron-withdrawing groups (e.g., -NO₂) enhancing reaction rates .

Table 2: Condensation with Benzaldehyde Derivatives

| Aldehyde | Reaction Time (hrs) | Product Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 8 | 78 |

| 4-Nitrobenzaldehyde | 7 | 85 |

| 4-Methoxybenzaldehyde | 10 | 65 |

Functionalization via Thiocyanation

The nitro group’s electron-withdrawing effect enhances reactivity at the benzothiazole ring, enabling thiocyanation at the 6-position.

Procedure:

-

Treatment with ammonium thiocyanate and bromine in acetic acid at 60°C for 2 hrs introduced a thiocyanate group, forming 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide. This intermediate served as a precursor for further functionalization .

Knoevenagel Condensation

In the presence of piperidine catalyst, the compound’s active methylene group (from acetamide) reacts with aromatic aldehydes in ethanol to form α,β-unsaturated ketones. For example:

-

Reaction with 4-dimethylaminobenzaldehyde produced a conjugated system with enhanced π-electron density, confirmed by UV-Vis spectroscopy (λₐᵦₛ = 420 nm) .

Critical Analysis of Reactivity

-

Electronic Effects: The nitro group at the 6-position deactivates the benzothiazole ring, directing electrophilic attacks to the 4-position.

-

Steric Considerations: Bulky substituents on the benzothiazole ring reduce reaction rates in substitution reactions by hindering nucleophilic access .

-

Solvent Influence: Polar aprotic solvents (e.g., DMF) improve substitution yields by stabilizing transition states, while protic solvents (e.g., acetic acid) favor condensations .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that derivatives of benzothiazole, including 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, exhibit potent activity against pathogens such as Staphylococcus aureus and Candida albicans.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of benzothiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 5.19 µM against S. aureus, indicating its potential as an effective antibacterial agent .

Data Table: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| This compound | S. aureus | 5.19 | 98 |

| This compound | C. albicans | 5.08 | 95 |

Anticancer Properties

Research has indicated that compounds similar to this compound possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Anticancer Activity

In a comparative study of various benzothiazole derivatives, it was found that certain analogs exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For instance, a derivative with structural similarities to the compound showed an IC50 of 4.12 µM against cancer cell lines .

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 4.12 | 5-FU | 7.69 |

Anti-tubercular Activity

The compound has also been investigated for its potential as an anti-tubercular agent. Studies have shown that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, making them candidates for further development.

Case Study: Anti-tubercular Potential

A recent investigation into the anti-tubercular properties of benzothiazole derivatives revealed that compounds similar to this compound had MIC values ranging from 0.5 to 16 µg/mL against M. tuberculosis H37Rv .

Data Table: Anti-tubercular Activity

| Compound | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 0.5 - 16 |

Mécanisme D'action

The mechanism of action of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity and affecting cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

- 2-chloro-N-(6-aminobenzothiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both a chloro and a nitro group on the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as a bioreductive agent, while the chloro group provides a site for further functionalization through nucleophilic substitution reactions .

Activité Biologique

2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H7ClN2O3S. The compound features a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has shown activity against various bacterial strains. For instance, a study demonstrated that derivatives of benzothiazole exhibit significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising role in developing new antibiotics .

Anticancer Potential

Benzothiazole compounds have been investigated for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation .

A comparative study involving several benzothiazole derivatives showed that those with nitro substitutions exhibited enhanced cytotoxic effects against human cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress : The nitro group in the compound may facilitate the production of ROS, which can damage cellular components and trigger apoptosis.

- Modulation of Signaling Pathways : It may influence pathways related to cell survival and death, such as the PI3K/Akt and MAPK pathways.

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Propriétés

IUPAC Name |

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3S/c10-4-8(14)12-9-11-6-2-1-5(13(15)16)3-7(6)17-9/h1-3H,4H2,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKHTMXWCNEWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.